molecular formula C13H18N2O3 B13561039 N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide

Cat. No.: B13561039
M. Wt: 250.29 g/mol
InChI Key: GRQALGLAABREAC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is a chemical compound that features a morpholine ring substituted with a hydroxymethyl group and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for hydrogen bonding, while the acetamide group provides additional sites for interaction with biological targets .

Biological Activity

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide, a compound with significant therapeutic potential, has been studied for its biological activities, particularly in the realms of anti-inflammatory, anti-arthritic, and antimicrobial effects. This article synthesizes findings from various studies to outline the compound's biological activity comprehensively.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a hydroxymethyl group and an acetamide moiety linked to a phenyl group. Its structural formula can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound's unique structure contributes to its diverse biological properties.

Anti-inflammatory and Anti-arthritic Activity

Recent studies have highlighted the anti-inflammatory and anti-arthritic properties of similar compounds, particularly focusing on N-(2-hydroxy phenyl) acetamide. In an experiment involving adjuvant-induced arthritis in Sprague Dawley rats, it was found that:

  • Dosage : Administration of 5 mg/kg and 10 mg/kg doses significantly reduced body weight loss and paw edema compared to control groups.
  • Cytokine Levels : Serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were notably decreased, indicating an anti-inflammatory effect.
  • Oxidative Stress Markers : The treatment also positively influenced oxidative stress markers, suggesting a multifaceted mechanism of action against inflammation .

Table 1: Summary of Anti-inflammatory Effects

ParameterControl GroupTreatment Group (5 mg/kg)Treatment Group (10 mg/kg)
Body Weight Change (g)-15-5-3
Paw Edema Volume (mm³)1509070
IL-1 Beta (pg/ml)20012080
TNF-alpha (pg/ml)250140100

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. Studies indicate that derivatives with similar structures exhibit significant activity against various bacterial strains. For instance:

  • Gram-positive Bacteria : Compounds showed inhibition against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : E. coli and Pseudomonas aeruginosa were also affected, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Bacillus subtilis4.69
Escherichia coli13.40
Pseudomonas aeruginosa137.43

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    A study conducted on rats demonstrated that treatment with N-(2-hydroxy phenyl) acetamide significantly alleviated symptoms associated with arthritis, showcasing its potential for therapeutic use in inflammatory diseases .
  • Research on Antimicrobial Properties :
    Another study reported that various alkaloid derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the compound's structure could enhance its efficacy .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N-[2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl]acetamide

InChI

InChI=1S/C13H18N2O3/c1-10(17)14-12-4-2-3-5-13(12)15-6-7-18-11(8-15)9-16/h2-5,11,16H,6-9H2,1H3,(H,14,17)/t11-/m0/s1

InChI Key

GRQALGLAABREAC-NSHDSACASA-N

Isomeric SMILES

CC(=O)NC1=CC=CC=C1N2CCO[C@@H](C2)CO

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCOC(C2)CO

Origin of Product

United States

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